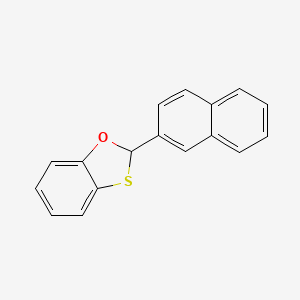

1,3-Benzoxathiole, 2-(2-naphthalenyl)-

Description

Significance of Benzoxathiole Scaffolds in Organic Chemistry

The 1,3-benzoxathiole framework is a privileged heterocyclic motif. Derivatives of this scaffold have been shown to exhibit a wide array of biological activities, including antibacterial, antimycotic, antioxidant, antitumor, and anti-inflammatory properties. researchgate.net This has rendered the benzoxathiole nucleus an important pharmacophore in the design of new therapeutic agents. researchgate.net The unique arrangement of the oxygen and sulfur atoms fused to a benzene (B151609) ring imparts specific chemical reactivity and electronic properties to these molecules, making them versatile building blocks in organic synthesis.

Rationale for Investigating Naphthalenyl-Substituted Heterocycles

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a versatile platform in medicinal chemistry. researchgate.net The incorporation of a naphthalene moiety into heterocyclic systems can significantly influence their pharmacological profile. Naphthalene-based compounds have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities. semanticscholar.orgijpsjournal.com The extended π-system of the naphthalene ring can engage in various intermolecular interactions, such as π-π stacking, which can be crucial for binding to biological targets. Therefore, the synthesis of naphthalenyl-substituted heterocycles is a promising strategy for the discovery of new bioactive compounds. ekb.egresearchgate.net

Aims and Scope of the Research

Given the individual significance of the benzoxathiole and naphthalenyl scaffolds, the primary aim of research into 1,3-Benzoxathiole, 2-(2-naphthalenyl)- would be to synthesize and characterize this novel chemical entity. A key objective would be to explore the synergistic effects of combining these two pharmacologically important moieties. The scope of such research would encompass the development of an efficient synthetic route, thorough spectroscopic characterization of the molecule, investigation of its chemical reactivity, and preliminary evaluation of its potential biological activities. The insights gained from studying this specific compound could pave the way for the development of a new class of heterocyclic compounds with potential applications in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

55148-87-3 |

|---|---|

Molecular Formula |

C17H12OS |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

2-naphthalen-2-yl-1,3-benzoxathiole |

InChI |

InChI=1S/C17H12OS/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11,17H |

InChI Key |

JUMYOORWAWGOQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3OC4=CC=CC=C4S3 |

Origin of Product |

United States |

Proposed Synthesis of 1,3 Benzoxathiole, 2 2 Naphthalenyl

While specific literature on the synthesis of 1,3-Benzoxathiole, 2-(2-naphthalenyl)- is not available, a plausible synthetic route can be proposed based on established methods for the synthesis of 2-aryl-substituted benzoxazole (B165842) and benzothiazole (B30560) derivatives. A common and effective method involves the condensation of a 2-aminophenol (B121084) or 2-aminothiophenol (B119425) with an aldehyde. By analogy, the synthesis of the target compound could be achieved through the acid-catalyzed condensation of 2-mercaptophenol (B73258) with 2-naphthaldehyde (B31174).

The proposed reaction would involve the initial formation of a hemithioacetal intermediate, followed by cyclization and dehydration to yield the final 1,3-benzoxathiole product.

Reaction Scheme:

This synthetic approach is attractive due to the commercial availability of the starting materials and the generally straightforward nature of the reaction.

Spectroscopic and Structural Characterization of 1,3 Benzoxathiole, 2 2 Naphthalenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Proton (¹H) NMR Spectral Features

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for 1,3-Benzoxathiole, 2-(2-naphthalenyl)-, are not available in the reviewed literature.

Analysis of Carbon-13 (¹³C) NMR Chemical Shifts and Coupling Patterns

Detailed ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in the molecule, could not be found.

Two-Dimensional NMR Techniques for Connectivity Assignments (e.g., COSY, HMQC, HMBC)

No published studies employing 2D NMR techniques for the structural assignment of 1,3-Benzoxathiole, 2-(2-naphthalenyl)-, were identified.

Infrared (IR) Spectroscopy for Functional Group Analysis

Specific IR absorption frequencies corresponding to the functional groups present in 1,3-Benzoxathiole, 2-(2-naphthalenyl)-, are not documented in the available scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no available mass spectrometry data to confirm the molecular weight or analyze the fragmentation pattern of 1,3-Benzoxathiole, 2-(2-naphthalenyl)-.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for 1,3-Benzoxathiole, 2-(2-naphthalenyl)-, has not been reported. Consequently, information regarding its solid-state conformation, bond lengths, and bond angles is unavailable.

Electrophilic and Nucleophilic Reactivity at the Heterocyclic Ring

The 1,3-benzoxathiole ring is a five-membered heterocycle containing both oxygen and sulfur atoms fused to a benzene (B151609) ring. This structure imparts a degree of aromaticity and a unique electronic distribution that influences its susceptibility to electrophilic and nucleophilic attack.

Under acidic conditions , protonation of the oxygen or sulfur atom can occur, which may activate the ring towards nucleophilic attack and potential ring-opening. The acetal-like C2 carbon is a likely site for protonation, which would make it more electrophilic and susceptible to attack by nucleophiles. The stability in acidic media would largely depend on the concentration and strength of the acid, as well as the temperature. Strong acidic conditions could lead to hydrolysis of the oxathiole ring, yielding 2-mercaptobenzyl alcohol and naphthalene-2-carbaldehyde.

In basic media , the 1,3-benzoxathiole ring is generally expected to be more stable. However, strong bases could potentially deprotonate the C2 position, especially if the substituent at C2 is electron-withdrawing. In the case of the 2-(2-naphthalenyl) substituent, this effect is not pronounced. Therefore, significant degradation of the ring under typical basic conditions is not anticipated, though prolonged exposure to harsh basic conditions could potentially lead to ring cleavage.

Table 1: Predicted Stability of the 1,3-Benzoxathiole Ring

| Condition | Predicted Stability | Potential Reaction Pathways |

|---|---|---|

| Acidic | Moderate to Low | Protonation of heteroatoms, acid-catalyzed ring-opening, hydrolysis. |

| Basic | High | Generally stable, potential for deprotonation at C2 under harsh conditions. |

Ring-opening reactions of the 1,3-benzoxathiole ring are plausible, particularly under conditions that promote the formation of a carbocation or a stabilized anion at the C2 position.

Acid-catalyzed ring-opening would likely proceed via protonation of the oxygen atom, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation at the C2 position, which is further stabilized by the adjacent sulfur atom and the naphthalenyl group. This intermediate could then be trapped by a nucleophile present in the reaction medium.

Nucleophilic attack at the C2 carbon can also induce ring-opening. Strong nucleophiles could directly attack the electrophilic C2 carbon, leading to the cleavage of a C-O or C-S bond. The regioselectivity of this attack would be influenced by the nature of the nucleophile and the reaction conditions.

Rearrangement reactions of 2-substituted 1,3-benzoxathioles are not widely reported but could be envisioned under certain conditions. For instance, a researchgate.netlookchem.com-rearrangement could potentially occur, involving the migration of the naphthalenyl group. Such rearrangements often proceed through radical or ionic intermediates and may be initiated by heat or light.

Reactivity at the Sulfur Atom (e.g., Oxidation to Sulfoxides and Sulfones)

The sulfur atom in the 1,3-benzoxathiole ring is a key site of reactivity, particularly for oxidation reactions. As a thioether, it can be readily oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. lumenlearning.com

The oxidation of the sulfur atom to a sulfoxide can be achieved using a variety of mild oxidizing agents. Reagents such as hydrogen peroxide in acetic acid, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this transformation. google.com The reaction is typically chemoselective, with the sulfur atom being oxidized in preference to other functional groups under controlled conditions.

Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing agents or more forcing reaction conditions. Reagents like potassium permanganate, chromium trioxide, or an excess of hydrogen peroxide can be used to effect this transformation. mdpi.com The introduction of one or two oxygen atoms to the sulfur significantly alters the electronic properties and geometry of the heterocyclic ring.

Table 2: Predicted Oxidation Reactions at the Sulfur Atom

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂), m-CPBA, Sodium Periodate (NaIO₄) | Mild conditions, controlled stoichiometry |

| Sulfone | Potassium Permanganate (KMnO₄), Excess H₂O₂ | Stronger oxidizing conditions |

Reactivity at the Naphthalenyl Substituent

The 2-naphthalenyl group attached to the 1,3-benzoxathiole ring is an aromatic system that can undergo electrophilic aromatic substitution and other functionalization reactions. The 1,3-benzoxathiole moiety will act as a substituent on the naphthalene (B1677914) ring, influencing the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of naphthalene. The position of substitution on the 2-substituted naphthalene ring is directed by the electronic nature of the existing substituent. The 1,3-benzoxathiole group is expected to be a weakly deactivating or weakly activating group with a directing effect.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. Substitution is expected to occur at the positions ortho and para to the point of attachment of the benzoxathiole group. vedantu.comresearchgate.net

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. researchgate.net

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. lookchem.commyttex.net

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid. stackexchange.com

The regioselectivity of these reactions will be a balance of electronic and steric effects. The most likely positions for electrophilic attack on the 2-naphthalenyl ring are the C1, C3, C6, and C8 positions. The precise distribution of isomers will depend on the specific reaction conditions and the nature of the electrophile. stackexchange.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-Naphthalenyl Ring

| Reaction | Reagents | Predicted Major Products (Positions of Substitution) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-nitro, 3-nitro, 6-nitro, 8-nitro derivatives |

| Bromination | Br₂, FeBr₃ | 1-bromo, 3-bromo derivatives |

| Acylation | RCOCl, AlCl₃ | 6-acyl, 8-acyl derivatives |

Beyond electrophilic substitution, the naphthalenyl moiety can be functionalized through various modern synthetic methods. If a halo-substituent is introduced onto the naphthalene ring, it can serve as a handle for further transformations.

Cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. wikipedia.orgyoutube.comyoutube.com For instance, a bromo-substituted derivative of 1,3-Benzoxathiole, 2-(2-naphthalenyl)- could be coupled with a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira) to introduce a wide range of functional groups. These reactions are typically catalyzed by palladium complexes. rsc.org

This approach allows for the synthesis of a diverse library of derivatives with modified properties, which can be valuable for various applications, including materials science and medicinal chemistry.

Mechanistic Insights into Key Transformations

The formation and subsequent reactions of 2-substituted-1,3-benzoxathioles involve intricate bond-forming and bond-breaking events. Understanding the precise sequence of these events, the nature of transient intermediates, and the factors governing reaction rates and selectivity is paramount. Computational chemistry provides a powerful lens through which to view these fleeting molecular processes.

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry serves as an indispensable tool for mapping out the intricate steps of a chemical reaction at the molecular level. rsc.org For a molecule like 1,3-Benzoxathiole, 2-(2-naphthalenyl)-, theoretical calculations can predict the most plausible pathways for its synthesis or derivatization, often revealing details that are difficult or impossible to observe experimentally.

Detailed research findings in related heterocyclic systems are often underpinned by Density Functional Theory (DFT) calculations. mdpi.comresearchgate.net These methods are used to determine the geometries of reactants, products, and, crucially, the short-lived transition states that connect them. nih.gov By calculating the electronic structure and energy of these species, a step-by-step narrative of the reaction mechanism can be constructed. For instance, in the hypothetical acid-catalyzed hydrolysis of the 1,3-benzoxathiole ring, DFT could be used to model the initial protonation, the subsequent nucleophilic attack by water, the formation of a tetrahedral intermediate, and the final ring-opening.

The analysis of various quantum chemical parameters provides deeper insights. For example, tracking the changes in bond lengths, bond angles, and dihedral angles along a calculated reaction coordinate illustrates the geometric evolution of the molecule. Furthermore, analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can reveal the flow of electrons during the reaction, highlighting the nucleophilic and electrophilic centers at each stage.

To illustrate the type of data generated, the table below presents hypothetical calculated parameters for a key step in a postulated reaction of 1,3-Benzoxathiole, 2-(2-naphthalenyl)-, such as the nucleophilic attack at the C2 carbon.

| Parameter | Reactant Complex | Transition State (TS) | Product |

|---|---|---|---|

| C2-O1 Bond Length (Å) | 1.450 | 1.650 | 2.800 (cleaved) |

| C2-S3 Bond Length (Å) | 1.850 | 2.100 | 2.950 (cleaved) |

| C2-Nucleophile Bond Length (Å) | 3.500 | 1.980 | 1.480 |

| Mulliken Charge on C2 | +0.25 | +0.15 | +0.05 |

| Mulliken Charge on Nucleophile | -1.00 | -0.65 | -0.10 |

This table contains hypothetical data for illustrative purposes, as specific experimental or computational studies on this reaction for the title compound are not available in the cited literature.

Transition State Analysis and Energy Landscapes

A cornerstone of computational mechanistic studies is the identification and characterization of transition states (TS). nih.gov A transition state represents the highest energy point along a reaction coordinate, the "point of no return" that separates reactants from products. Locating this first-order saddle point on the potential energy surface is computationally demanding but yields invaluable information about the reaction's feasibility and rate.

Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency. This unique frequency corresponds to the motion along the reaction coordinate—the collective movement of atoms that transforms the reactant into the product. The value of this imaginary frequency and the associated atomic displacements (the transition vector) confirm that the located structure is indeed the correct TS connecting the desired reactant and product.

The following table provides an example of the energetic data that would be calculated to build an energy landscape for a hypothetical two-step reaction pathway involving 1,3-Benzoxathiole, 2-(2-naphthalenyl)-.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Key Characteristic |

|---|---|---|---|

| Step 1: Intermediate Formation | Reactants | 0.0 | Starting materials |

| Transition State 1 (TS1) | +22.5 | Activation Energy (ΔG‡₁) | |

| Intermediate | -5.0 | Metastable species | |

| Step 2: Product Formation | Intermediate | -5.0 | Starting point for step 2 |

| Transition State 2 (TS2) | +15.0 | Activation Energy from Intermediate (ΔG‡₂) | |

| Products | -18.0 | Overall Reaction Energy (ΔG_rxn) |

This table contains hypothetical data for illustrative purposes. The values represent the kind of output generated from computational studies to analyze reaction kinetics and thermodynamics.

By applying these computational methodologies, a detailed, quantitative, and predictive understanding of the reaction mechanisms for 1,3-Benzoxathiole, 2-(2-naphthalenyl)- can be achieved, guiding future synthetic efforts and applications.

Photophysical Properties of 1,3-Benzoxathiole, 2-(2-naphthalenyl)-

The extended π-conjugated system formed by the fused aromatic rings suggests that 1,3-Benzoxathiole, 2-(2-naphthalenyl)- is likely to exhibit interesting photophysical properties, including the absorption of UV-visible light and subsequent fluorescence emission. nih.gov

The absorption of light by this molecule would correspond to electronic transitions from the ground state to an excited state, primarily a π-π* transition. researchgate.net The wavelength of maximum absorption (λ_abs) can be predicted using Time-Dependent DFT (TD-DFT) calculations. ekb.eg Based on analogous structures like 2-arylbenzoxazoles, the primary absorption band is expected to be in the ultraviolet (UV) region. researchgate.net

Following absorption of a photon, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the absorption and emission maxima is called the Stokes shift. researchgate.net The emission characteristics are highly dependent on the molecular structure and the solvent environment. nih.gov

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed. nih.gov A high quantum yield indicates that fluorescence is a dominant decay pathway from the excited state. nih.gov The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. thermofisher.comsemanticscholar.org

| Property | Symbol | Description |

| Absorption Maximum | λ_abs | The wavelength at which the molecule absorbs light most strongly. |

| Emission Maximum | λ_em | The wavelength at which the molecule's fluorescence intensity is highest. |

| Quantum Yield | Φ_F | The efficiency of the fluorescence process (emitted photons / absorbed photons). |

| Fluorescence Lifetime | τ_F | The average duration the molecule remains in the excited state. |

Intermolecular Interactions and Supramolecular Chemistry Potential

The presence of two extensive aromatic systems, the benzoxathiole and the naphthalene rings, strongly suggests that π-π stacking interactions will play a significant role in the crystal packing. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, are a dominant force in the self-assembly of many aromatic molecules. In the case of 1,3-Benzoxathiole, 2-(2-naphthalenyl)-, both head-to-tail and offset stacking arrangements are conceivable, influencing the electronic communication between adjacent molecules.

The heteroatoms within the benzoxathiole ring, oxygen and sulfur, can also participate in weak intermolecular interactions. Specifically, C-H···O and C-H···S hydrogen bonds are likely to be present, further directing the three-dimensional arrangement of the molecules in the solid state. Although weaker than conventional hydrogen bonds, these interactions are known to be significant in determining the crystal packing of sulfur- and oxygen-containing heterocyclic compounds. researchgate.net

The interplay of these various intermolecular forces could lead to the formation of complex and potentially functional supramolecular architectures, such as one-dimensional stacks, two-dimensional sheets, or more intricate three-dimensional networks. The specific nature of these assemblies would be highly dependent on the crystallization conditions.

| Potential Intermolecular Interaction | Description | Contributing Moieties |

| π-π Stacking | Attraction between aromatic rings. | Benzoxathiole, Naphthalene |

| C-H···π Interactions | Interaction between C-H bonds and π-systems. | Benzoxathiole, Naphthalene |

| C-H···O Hydrogen Bonds | Weak hydrogen bond involving the oxygen atom. | Benzoxathiole |

| C-H···S Hydrogen Bonds | Weak hydrogen bond involving the sulfur atom. | Benzoxathiole |

Emerging Applications in Materials Science (e.g., Organic Electronics, Photonics)

The combination of the electron-rich benzoxathiole core and the charge-transporting capabilities of the naphthalene unit makes 1,3-Benzoxathiole, 2-(2-naphthalenyl)- a promising candidate for applications in materials science, particularly in the fields of organic electronics and photonics.

Organic Electronics: Naphthalene and its derivatives have been widely investigated as building blocks for organic semiconductor materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govmdpi.comgoogle.com The extended π-conjugation provided by the naphthalene moiety facilitates charge carrier mobility. The introduction of the benzoxathiole unit can be expected to modulate the electronic properties of the material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic structure is crucial for optimizing the performance of organic electronic devices. For instance, careful molecular design could lead to materials with ambipolar charge transport characteristics or specific emission colors in OLEDs.

Photonics: Compounds incorporating both benzothiazole (B30560) (a related heterocycle) and naphthalene moieties have been shown to exhibit interesting photophysical properties, including excited-state intramolecular proton transfer (ESIPT), which can lead to large Stokes shifts and dual emission. nih.gov While 1,3-Benzoxathiole, 2-(2-naphthalenyl)- does not possess the specific functional groups for ESIPT, its extended aromatic system suggests it may possess inherent fluorescence. Functionalization of the core structure could lead to the development of novel fluorophores with applications in sensing, imaging, and as active components in photonic devices. The rigid and planar nature of the molecule is also beneficial for achieving high quantum yields.

| Potential Application Area | Rationale | Key Molecular Features |

| Organic Field-Effect Transistors (OFETs) | Potential for charge transport. | Naphthalene moiety, extended π-system. |

| Organic Light-Emitting Diodes (OLEDs) | Potential as an emissive or charge-transport layer. | Naphthalene moiety, tunable electronic properties. |

| Fluorescent Probes and Sensors | Potential for fluorescence and sensitivity to the environment. | Extended aromatic system. |

| Photonics | Potential for light-emitting and light-modulating applications. | Rigid, planar structure. |

Development of Novel Derivatization Strategies

To fully explore the potential of 1,3-Benzoxathiole, 2-(2-naphthalenyl)-, the development of novel derivatization strategies is essential. Such strategies would allow for the fine-tuning of its physical and electronic properties and the introduction of new functionalities.

C-H Functionalization: A powerful and modern approach for derivatization is the direct functionalization of C-H bonds. This avoids the need for pre-functionalized starting materials and offers a more atom-economical route to new derivatives.

On the Benzoxathiole Ring: Palladium-catalyzed C-H activation has been successfully employed for the arylation of 2-arylbenzothiazoles, a structurally similar class of compounds. nih.gov It is conceivable that similar methodologies could be applied to the benzoxathiole ring of 1,3-Benzoxathiole, 2-(2-naphthalenyl)-, allowing for the introduction of various aryl or other functional groups.

On the Naphthalene Ring: The regioselective C-H functionalization of naphthalenes is a well-established field, with methods available for introducing a wide range of substituents at various positions on the naphthalene core. nih.gov These strategies could be employed to modify the electronic properties of the naphthalene moiety or to attach other functional units.

Functionalization of Precursors: An alternative approach involves the derivatization of the building blocks prior to the synthesis of the final compound. For instance, functionalized 2-mercaptophenols or 2-naphthaldehydes could be used in the synthesis of 2-aryl-1,3-benzoxathioles to introduce desired substituents.

The development of these derivatization strategies will be crucial for creating a library of 1,3-Benzoxathiole, 2-(2-naphthalenyl)- derivatives with tailored properties for specific applications in materials science and beyond.

| Derivatization Strategy | Target Site | Potential Methodologies |

| C-H Arylation/Alkenylation | Benzoxathiole Ring | Palladium or other transition metal catalysis. |

| C-H Functionalization | Naphthalene Ring | Regioselective C-H activation. |

| Modification of Precursors | N/A | Synthesis from functionalized 2-mercaptophenol (B73258) or 2-naphthaldehyde (B31174). |

Chemical Reactivity and Potential Applications

The chemical reactivity of 1,3-Benzoxathiole, 2-(2-naphthalenyl)- is expected to be influenced by both the benzoxathiole ring and the naphthalenyl substituent. The benzoxathiole ring is known to undergo ring-opening reactions under certain conditions. For instance, treatment with strong nucleophiles could lead to the cleavage of the C-O or C-S bond. The naphthalenyl ring can undergo electrophilic substitution reactions, although the conditions required might be harsher compared to benzene (B151609) due to the deactivating effect of the benzoxathiole moiety.

Given the established biological activities of both benzoxathiole and naphthalenyl derivatives, it is plausible that 1,3-Benzoxathiole, 2-(2-naphthalenyl)- could exhibit interesting pharmacological properties. Potential areas of application could include:

Anticancer Agents: Many naphthalenyl-substituted heterocycles have shown potent anticancer activity. semanticscholar.org

Antimicrobial Agents: Both benzoxathiole and naphthalene (B1677914) derivatives have been reported to possess antimicrobial properties. ijpsjournal.com

Anti-inflammatory Agents: The anti-inflammatory potential of both parent scaffolds suggests a possible application in this area. semanticscholar.org

Further research, including in vitro and in vivo studies, would be necessary to validate these potential applications.

Conclusion

Summary of Key Research Findings and Contributions

Research into the 1,3-benzoxathiole scaffold has revealed a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. While specific studies focusing exclusively on 2-(2-naphthalenyl)-1,3-benzoxathiole are not extensively detailed in the public domain, the broader body of research on 2-aryl-1,3-benzoxathiole derivatives provides a strong foundation for understanding its likely properties and contributions. Key findings for this class of compounds include the development of versatile synthetic methodologies, allowing for the introduction of a wide range of aryl substituents, including the naphthalenyl group. These synthetic advancements have been crucial in enabling the exploration of their structure-activity relationships.

Derivatives of the 1,3-benzoxathiole core are frequently reported to exhibit a spectrum of biological activities. researchgate.netnih.gov Studies on analogous compounds have demonstrated potential as anticancer, antibacterial, and antifungal agents. researchgate.netnih.gov The incorporation of the bulky, aromatic naphthalenyl group at the 2-position is a recognized strategy in medicinal chemistry to enhance biological activity, suggesting that 1,3-Benzoxathiole, 2-(2-naphthalenyl)- could be a promising candidate for further investigation in these areas. The primary contribution of research in this area has been the establishment of the 1,3-benzoxathiole ring system as a privileged scaffold in drug discovery.

Broader Implications within Organic and Heterocyclic Chemistry

The study of 1,3-benzoxathiole, 2-(2-naphthalenyl)- and its analogues contributes significantly to the broader field of organic and heterocyclic chemistry. The synthesis of such molecules often requires the development of novel and efficient catalytic methods for C-S and C-O bond formation, thereby expanding the toolkit available to synthetic chemists. The exploration of the reactivity of the 1,3-benzoxathiole ring system provides deeper insights into the chemical behavior of sulfur- and oxygen-containing five-membered heterocycles. nih.gov

Furthermore, the unique electronic and structural features of these compounds make them interesting candidates for applications in materials science. The fusion of the benzoxathiole moiety with the extended π-system of the naphthalene (B1677914) ring suggests potential for interesting photophysical properties, which could be exploited in the development of organic light-emitting diodes (OLEDs), fluorescent probes, or other functional organic materials. The investigation of such compounds enriches the fundamental understanding of structure-property relationships in conjugated organic molecules.

Perspectives on Future Research and Development

Future research on 1,3-Benzoxathiole, 2-(2-naphthalenyl)- is poised to follow several exciting directions. A primary focus will likely be the comprehensive evaluation of its biological activity profile. This would involve screening against a wide range of cancer cell lines, bacterial strains, and fungal pathogens to identify potential therapeutic applications. Further derivatization of both the benzoxathiole and naphthalenyl rings could lead to the discovery of compounds with enhanced potency and selectivity.

In the realm of materials science, a detailed investigation of the photophysical properties of 1,3-Benzoxathiole, 2-(2-naphthalenyl)- is warranted. This would include studies of its absorption and emission spectra, quantum yield, and excited-state lifetime to assess its potential for use in electronic devices. Computational studies could also play a crucial role in predicting the properties of new derivatives and guiding synthetic efforts. Moreover, the development of more sustainable and scalable synthetic routes to this and related compounds will be essential for facilitating their broader application.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 1,3-Benzoxathiole, 2-(2-naphthalenyl)-?

- Methodological Answer : A multistep organic synthesis approach is typically employed. Key steps include:

- Coupling Reactions : Utilize Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the naphthalenyl group to the benzoxathiole core. Catalytic systems (e.g., Pd(PPh₃)₄) and ligand optimization are critical for yield improvement .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol is recommended to isolate the pure compound .

- Precursor Selection : Derivatives like 2-hydroxy-phenyl sulfonate (CAS 79427-87-5) may serve as upstream intermediates .

Q. Which spectroscopic techniques are essential for characterizing 1,3-Benzoxathiole derivatives, and how should they be applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve aromatic protons and confirm substitution patterns. For example, coupling constants (J values) distinguish between ortho/meta/para substituents .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-S, C-O stretching at 1100–1250 cm⁻¹) and monitor reaction progress .

- UV-Vis Spectroscopy : Analyze π→π* transitions in the naphthalenyl moiety (λmax ~270–300 nm) to assess electronic conjugation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 1,3-Benzoxathiole derivatives?

- Methodological Answer :

- Single-Crystal Growth : Slow evaporation of saturated solutions (e.g., in dichloromethane/hexane) yields diffraction-quality crystals.

- Data Collection and Refinement : Use Mo-Kα radiation (λ = 0.71073 Å) to collect datasets at 100 K. Software like SHELX refines bond lengths/angles and validates hydrogen bonding (e.g., S-O interactions) .

- DFT Calculations : Compare experimental data with density functional theory (DFT)-optimized geometries to confirm tautomeric forms or conformational preferences .

Q. What strategies are effective for analyzing reaction mechanisms involving 1,3-Benzoxathiole derivatives under catalytic conditions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C-H activation vs. nucleophilic substitution).

- In Situ Spectroscopy : Monitor intermediates via time-resolved IR or Raman spectroscopy. For metal-catalyzed reactions, X-ray absorption spectroscopy (XAS) tracks oxidation states .

- Computational Modeling : Transition state analysis using Gaussian or ORCA software identifies key intermediates and validates proposed pathways .

Q. How should researchers address discrepancies in retention factor (Rf) values during TLC analysis of 1,3-Benzoxathiole derivatives?

- Methodological Answer :

- Mobile Phase Optimization : Test polar/non-polar solvent ratios (e.g., hexane:acetone from 8:2 to 6:4) to resolve co-eluting impurities.

- Calibration Standards : Include known analogs (e.g., benzophenone derivatives) with similar polarity to normalize Rf values .

- Instrumental Cross-Validation : Compare TLC results with HPLC (C18 column, acetonitrile/water gradient) to confirm compound identity .

Q. What approaches are used to study the coordination chemistry of 1,3-Benzoxathiole derivatives with metal ions?

- Methodological Answer :

- Synthesis of Metal Complexes : React the compound with transition metals (e.g., Cu²⁺, Co²⁺) in ethanol/water under reflux. Monitor pH to avoid precipitation .

- Spectroscopic Analysis :

- Electron Paramagnetic Resonance (EPR) : Detect unpaired electrons in paramagnetic complexes (e.g., Cu²⁺).

- Magnetic Susceptibility : Use a SQUID magnetometer to assess spin states and ligand field effects .

- Thermogravimetric Analysis (TGA) : Determine thermal stability and ligand-to-metal ratios .

Data Contradiction and Validation

Q. How can conflicting NMR data for 1,3-Benzoxathiole derivatives be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening at room temperature.

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals and confirm connectivity .

- Independent Synthesis : Reproduce the compound via an alternative route (e.g., Grignard addition) to rule out synthetic artifacts .

Experimental Design Considerations

Q. What safety protocols are critical when handling 1,3-Benzoxathiole derivatives in air-sensitive reactions?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes to prevent oxidation.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (refer to analogous SDS guidelines) .

- Emergency Procedures : In case of inhalation, move to fresh air and administer oxygen if needed. For spills, neutralize with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.